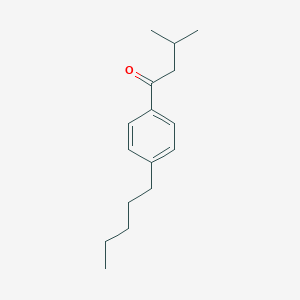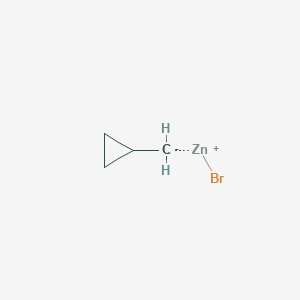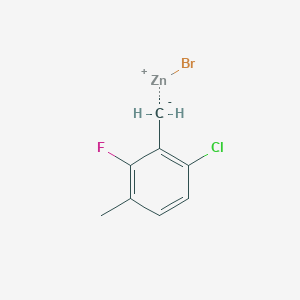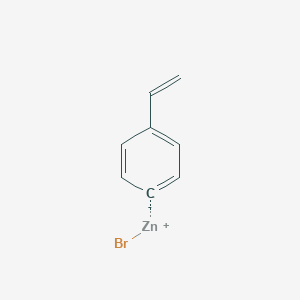
4-Styrenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Styrenylzinc bromide, 0.50 M in THF (4-SZB) is a reagent used in organic synthesis, specifically in the activation of aryl halides for cross-coupling reactions. It is a versatile reagent that has been used in a variety of applications in research and industry. 4-SZB is a unique reagent due to its ability to form strong bonds with aryl halides, as well as its low toxicity and relatively low cost. This makes it an attractive choice for various applications in organic synthesis.
Aplicaciones Científicas De Investigación
4-Styrenylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of polymers for use in medical devices. Additionally, this compound has been used in the synthesis of various biologically active compounds, such as proteins and peptides.
Mecanismo De Acción
The mechanism of action of 4-Styrenylzinc bromide, 0.50 M in THF is based on its ability to form strong bonds with aryl halides. This occurs through a nucleophilic substitution reaction, where the zinc bromide acts as the nucleophile and the aryl halide acts as the electrophile. The reaction proceeds with the formation of a zinc-aryl bond, which is then followed by the formation of a bromide ion. This bromide ion then acts as a leaving group, allowing the reaction to proceed.
Biochemical and Physiological Effects
This compound has been found to be relatively non-toxic when used in laboratory experiments. However, it is important to note that it is still a hazardous material and should be handled with care. In addition, it is important to note that this compound can react with a variety of compounds, so it should be used with caution when working with biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-Styrenylzinc bromide, 0.50 M in THF is its ability to form strong bonds with aryl halides. This makes it an attractive choice for various applications in organic synthesis. Additionally, this compound is relatively non-toxic and relatively inexpensive, which makes it a good choice for laboratory experiments. However, it is important to note that this compound can react with a variety of compounds, so it should be used with caution when working with biological samples.
Direcciones Futuras
There are a number of potential future directions for 4-Styrenylzinc bromide, 0.50 M in THF. One potential direction is the use of this compound in the synthesis of biologically active compounds, such as proteins and peptides. Additionally, this compound could be used in the development of new pharmaceuticals, agrochemicals, and polymers. Finally, this compound could be used in the development of new medical devices and materials.
Métodos De Síntesis
4-Styrenylzinc bromide, 0.50 M in THF can be synthesized in a variety of ways. The most common method is the reaction of styrene with zinc bromide in the presence of a base such as sodium hydroxide. This reaction produces a mixture of this compound and other byproducts, which can be separated by distillation. Another method involves the reaction of an aryl halide with zinc bromide in the presence of a base. This method produces a product that is more pure than the first method.
Propiedades
IUPAC Name |
bromozinc(1+);ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2,4-7H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCISDKBIUKHFCD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

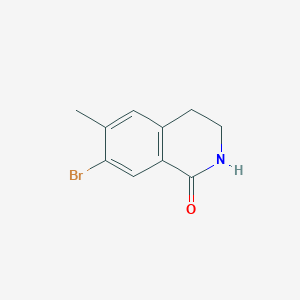
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)
